molecular formula C16H13FN2O3 B5876695 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5876695
M. Wt: 300.28 g/mol
InChI Key: LHKZYYJDUYRKKZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. Additionally, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole have been extensively studied in animal models. This compound has been shown to exhibit anticonvulsant effects in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures. Additionally, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit analgesic effects in various pain models, including the hot plate and tail flick tests. Furthermore, this compound has been shown to exhibit anti-inflammatory and antidepressant effects in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antidepressant effects, making it a useful tool for studying various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in animal studies.

Future Directions

There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One possible direction is to further investigate its mechanism of action and the specific neurotransmitter systems involved in its biological activities. Additionally, the potential use of this compound in the treatment of various neurological and psychiatric disorders, such as epilepsy and depression, could be explored. Furthermore, the development of new derivatives and analogs of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole could lead to the discovery of novel compounds with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 2-fluorobenzonitrile with 3,4-dimethoxybenzohydrazide in the presence of a catalyst. The reaction is carried out under reflux in an appropriate solvent, such as ethanol or acetonitrile. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antidepressant effects.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKZYYJDUYRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

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